molecular formula C20H24ClN5O B6564025 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946259-11-6

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6564025
CAS No.: 946259-11-6
M. Wt: 385.9 g/mol
InChI Key: DVUSUUHTAGTAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CBMPP) is a novel heterocyclic compound with a wide range of potential applications in the scientific and medical fields. CBMPP is a synthetic compound with a unique structure and properties, which make it useful for various applications. CBMPP has been studied extensively in recent years, and its potential applications have been explored in various fields.

Scientific Research Applications

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of potential applications in scientific research. It has been used in various studies related to drug design, drug delivery, and drug metabolism. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes like acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters such as acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of enzymes like ache . They bind to these enzymes and prevent them from breaking down neurotransmitters, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing signal transmission.

Biochemical Pathways

By inhibiting enzymes like ache, the compound could potentially affect cholinergic signaling pathways . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing signal transmission in the nervous system.

Result of Action

By inhibiting enzymes like ache, the compound could potentially enhance signal transmission in the nervous system . This could lead to improved cognitive function, although the exact effects would depend on a variety of factors, including the specific targets of the compound, the concentration of the compound, and the individual’s physiological state.

Advantages and Limitations for Lab Experiments

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, and it can be toxic in high doses. Additionally, it is not yet fully understood how this compound interacts with various cellular components and how it affects physiological processes.

Future Directions

The potential applications of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine are vast, and there are many possible future directions for research. For example, further studies could be conducted to better understand the mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Additionally, research could be conducted to explore the potential use of this compound in the development of new materials, such as polymers and nanomaterials. Additionally, further studies could be conducted to explore the potential use of this compound in drug delivery, drug metabolism, and other areas.

Synthesis Methods

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can be synthesized through a multi-step process, beginning with the reaction of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. This reaction yields this compound as the desired product. This product can then be purified by recrystallization or other methods.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-15-14-18(24-8-4-5-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-6-2-3-7-17(16)21/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUSUUHTAGTAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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